molecular formula C17H21N3O2 B14959231 N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14959231
M. Wt: 299.37 g/mol
InChI Key: BYXMTQWVFHUMJX-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Key structural attributes include:

  • Position 3: Methyl group, contributing to steric stabilization.
  • Position 6: Cyclopropyl substituent, which may enhance metabolic stability through conformational restriction.
  • Carboxamide group: N-cyclohexyl moiety, likely influencing lipophilicity and target binding.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cyclohexyl-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-10-15-13(16(21)18-12-5-3-2-4-6-12)9-14(11-7-8-11)19-17(15)22-20-10/h9,11-12H,2-8H2,1H3,(H,18,21)

InChI Key

BYXMTQWVFHUMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and cyclohexyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Pyrazolo vs. Isoxazolo Cores

  • Pyrazolo[5,4-b]pyridine analog: 1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide () replaces the isoxazolo oxygen with a nitrogen atom.
  • Isoxazolo[5,4-b]pyridine core : The target compound’s oxygen-containing isoxazole ring may offer distinct hydrogen-bonding capabilities compared to pyrazolo derivatives.

Substituent Effects

Compound Name Position 3 Position 6 Functional Group Key Properties
Target Compound Methyl Cyclopropyl N-cyclohexyl carboxamide High lipophilicity, potential membrane permeability
5-Chloro-6-cyclopropyl-3-methylisoxazolo[...]-4-carboxylic acid () Methyl Cyclopropyl Carboxylic acid Increased solubility, acidity (pKa ~2-3)
3-Cyclopropyl-6-ethyl-isoxazolo[...]-4-carboxylic acid () Cyclopropyl Ethyl Carboxylic acid Moderate lipophilicity, steric bulk from ethyl
3-Phenyl-6-(thiophen-2-yl)isoxazolo[...]-carbohydrazide () Phenyl Thiophen-2-yl Hydrazide Aromatic interactions, reduced metabolic stability
  • Cyclopropyl vs.
  • N-cyclohexyl carboxamide : Enhances lipophilicity (clogP ~3.5 estimated) versus carboxylic acid derivatives (clogP ~1.5), favoring blood-brain barrier penetration .

Functional Group Impact

  • Carboxamide vs. Carboxylic Acid :
    • Carboxamide : Forms hydrogen bonds with targets (e.g., enzymes or receptors) without ionization at physiological pH, improving bioavailability .
    • Carboxylic Acid : Ionizes at pH >4, enhancing aqueous solubility but limiting passive diffusion .

Research Implications

  • Antimalarial Potential: Pyrazolo analogs () exhibit potent activity against Plasmodium falciparum, with carboxamide groups critical for ABCI3 transporter inhibition . The target’s cyclohexyl group may similarly enhance parasite membrane interaction.
  • Solubility-Bioavailability Trade-offs : Carboxylic acid derivatives () prioritize solubility, while carboxamides (target, ) favor tissue penetration.

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